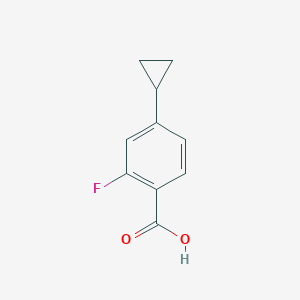

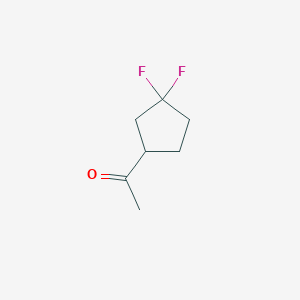

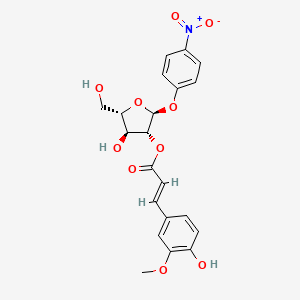

![molecular formula C6H6N4O B1428593 [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol CAS No. 1160695-16-8](/img/structure/B1428593.png)

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol

Descripción general

Descripción

“[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” is a subtype of bioisosteric purine analogs . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” involves the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride . The reaction proceeds at room temperature by simply mixing reagents in a mortar followed by water extraction and recrystallization .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions of “[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” involve the oxidation of aminopyrimidine Schiff bases . The reaction yields a yellow solid with an 80% yield .Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” is a yellow solid with a melting point of 328–330 °C . Its IR (KBr) values are 3,375, 3,100 (2NH), 1,701 (C=O) .Aplicaciones Científicas De Investigación

Biological Activities

[1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are non-naturally occurring small molecules that have shown a wide range of biological activities. These compounds have applications in both agriculture and medicinal chemistry due to their antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. Over the years, the development and application of TPs have accelerated, highlighting their significance in these fields (Pinheiro et al., 2020).

Synthetic Approaches

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines involves interesting and trending classes of fused heterocycles due to their valuable biological properties. Some derivatives possess herbicidal activity and can act as antifungal, antitubercular, and antibacterial agents. Additionally, polycyclic systems containing the [1,2,4]triazolo[1,5-a]-pyrimidine moiety have been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators, useful in treating Alzheimer's disease and insomnia. Their synthesis can be categorized mainly into annulation of the pyrimidine moiety to the triazole ring or vice versa, with Dimroth rearrangement also being a method for their synthesis (Fizer & Slivka, 2016).

Medicinal Chemistry and Pharmacological Applications

The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold is known for its wide range of pharmacological activities, including anticancer, antimicrobial, anti-tubercular, and as CB2 cannabinoid agonists. Its potential is evident in several clinical trials and marketed drugs, such as Trapidil and Pyroxsulam, indicating the versatility of this moiety with various functional groups in medicinal chemistry (Merugu et al., 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c11-4-5-8-6-7-2-1-3-10(6)9-5/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIZOBKZHWGSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)CO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

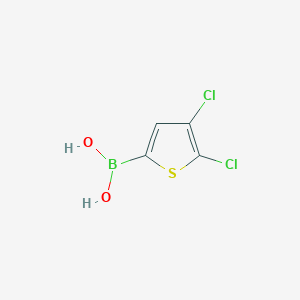

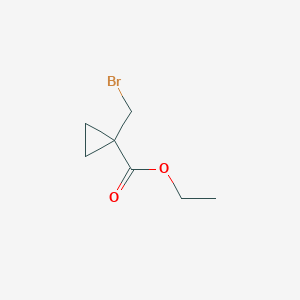

![2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1428519.png)

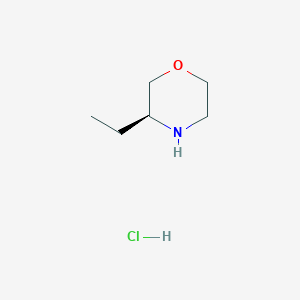

![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-ol](/img/structure/B1428522.png)